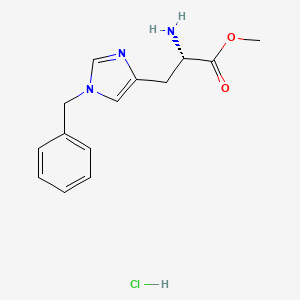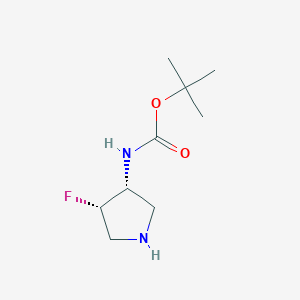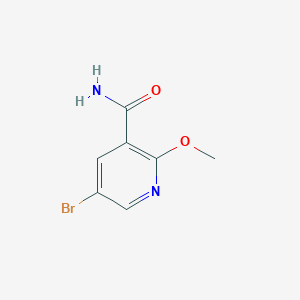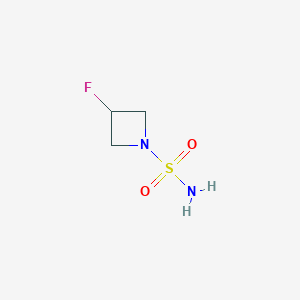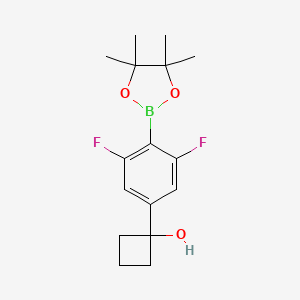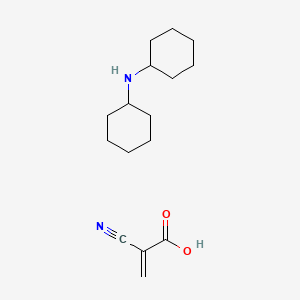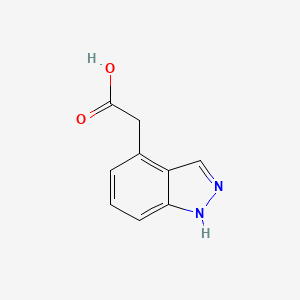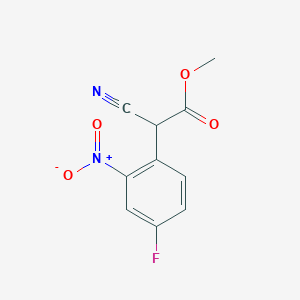
2-Fluoro-4-(trifluoromethoxy)benzylamine
描述
2-Fluoro-4-(trifluoromethoxy)benzylamine is an organic compound with the molecular formula C8H7F4NO and a molecular weight of 209.14 g/mol . It is also known by its IUPAC name, [2-fluoro-4-(trifluoromethoxy)phenyl]methanamine . This compound is characterized by the presence of a fluorine atom and a trifluoromethoxy group attached to a benzylamine moiety, making it a valuable intermediate in various chemical syntheses.
准备方法
One common synthetic route includes the nucleophilic aromatic substitution (S_NAr) reaction, where a suitable precursor, such as 2-fluoro-4-nitrobenzylamine, is reacted with trifluoromethoxide anion under controlled conditions . The reaction conditions often involve the use of polar aprotic solvents like dimethyl sulfoxide (DMSO) and temperatures ranging from 50°C to 100°C to facilitate the substitution reaction.
化学反应分析
2-Fluoro-4-(trifluoromethoxy)benzylamine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding benzylamine derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the nitro group (if present) to an amine group using reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles such as hydroxide (OH-) or alkoxide (RO-).
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds using palladium catalysts and boronic acids.
科学研究应用
2-Fluoro-4-(trifluoromethoxy)benzylamine has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of various fluorinated organic compounds, which are valuable in medicinal chemistry and agrochemical research.
Biology: The compound is used in the development of fluorinated analogs of biologically active molecules, aiding in the study of enzyme mechanisms and receptor-ligand interactions.
Medicine: It is explored for its potential in drug discovery, particularly in the design of fluorinated pharmaceuticals with improved metabolic stability and bioavailability.
Industry: The compound is utilized in the production of specialty chemicals and materials, including fluorinated polymers and surfactants.
作用机制
The mechanism of action of 2-Fluoro-4-(trifluoromethoxy)benzylamine is largely dependent on its specific application. In medicinal chemistry, the compound’s fluorine atoms can enhance the binding affinity and selectivity of drug candidates to their molecular targets. The trifluoromethoxy group can influence the compound’s lipophilicity and metabolic stability, thereby modulating its pharmacokinetic properties. The molecular targets and pathways involved vary based on the specific biological context in which the compound is used.
相似化合物的比较
2-Fluoro-4-(trifluoromethoxy)benzylamine can be compared with other similar compounds, such as:
4-(Trifluoromethyl)benzylamine: This compound lacks the fluorine atom at the ortho position but retains the trifluoromethyl group, making it less electron-withdrawing compared to this compound.
3-(Trifluoromethyl)benzylamine: This compound has the trifluoromethyl group at the meta position, which can lead to different electronic and steric effects compared to the para-substituted analog.
4-Fluorobenzylamine: This compound contains only a fluorine atom at the para position, lacking the trifluoromethoxy group, which affects its reactivity and applications.
The uniqueness of this compound lies in the combined presence of both fluorine and trifluoromethoxy groups, which impart distinct electronic properties and reactivity patterns, making it a versatile intermediate in various chemical transformations.
属性
IUPAC Name |
[2-fluoro-4-(trifluoromethoxy)phenyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F4NO/c9-7-3-6(14-8(10,11)12)2-1-5(7)4-13/h1-3H,4,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXIVBJQCDRXELS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OC(F)(F)F)F)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F4NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001244370 | |
| Record name | 2-Fluoro-4-(trifluoromethoxy)benzenemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001244370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1240257-11-7 | |
| Record name | 2-Fluoro-4-(trifluoromethoxy)benzenemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1240257-11-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Fluoro-4-(trifluoromethoxy)benzenemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001244370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


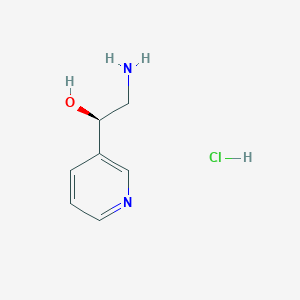
![[1-(Morpholin-4-ylcarbonyl)butyl]amine hydrochloride](/img/structure/B1401253.png)
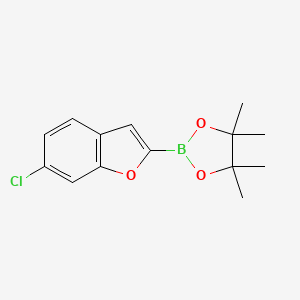
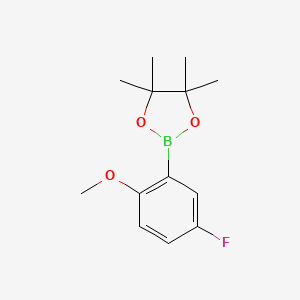
![tert-Butyl 2-(2-(2-amino-2-cyclohexylacetamido)-3,3-dimethylbutanoyl)octahydrocyclopenta[c]pyrrole-1-carboxylate](/img/structure/B1401260.png)
